4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one
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Overview
Description
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound that belongs to the class of dithiazolidinones This compound is characterized by a unique structure that includes a dithiazolidinone ring with a sulfanylidene group and a 3-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with a suitable halide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the dithiazolidinone ring.
Scientific Research Applications
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dithiazolidinone ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylbutyl)-1,2,4-triazolidin-3-one: Similar structure but with a triazolidinone ring.
5-(3-Methylbutyl)-1,2,4-thiadiazolidin-3-one: Contains a thiadiazolidinone ring instead of dithiazolidinone.
4-(3-Methylbutyl)-1,2,4-oxazolidin-3-one: Features an oxazolidinone ring.
Uniqueness
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and potential applications compared to its analogs
Properties
CAS No. |
89570-10-5 |
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Molecular Formula |
C7H11NOS3 |
Molecular Weight |
221.4 g/mol |
IUPAC Name |
4-(3-methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C7H11NOS3/c1-5(2)3-4-8-6(9)11-12-7(8)10/h5H,3-4H2,1-2H3 |
InChI Key |
SDYJBHKHKNRCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)SSC1=S |
Origin of Product |
United States |
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